molecular formula C14H8N2O4 B117769 2,6-Dinitrophenanthrene CAS No. 159092-69-0

2,6-Dinitrophenanthrene

Cat. No. B117769
M. Wt: 268.22 g/mol
InChI Key: RAIMVILTKHZBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dinitrophenanthrene (2,6-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C16H8N2O4 and a molecular weight of 296.24 g/mol. 2,6-DNP is a potent mutagen and carcinogen and has been extensively studied for its toxicological effects.

Mechanism Of Action

2,6-Dinitrophenanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.

Biochemical And Physiological Effects

2,6-Dinitrophenanthrene has been shown to induce DNA damage, chromosomal aberrations, and micronuclei in vitro and in vivo. It also induces oxidative stress, apoptosis, and inflammation in various cell types. In animal models, 2,6-Dinitrophenanthrene has been shown to induce tumors in the liver, lung, and skin.

Advantages And Limitations For Lab Experiments

2,6-Dinitrophenanthrene is a potent mutagen and carcinogen and can be used as a positive control in mutagenicity assays. It is also a useful tool for studying the mechanism of carcinogenesis. However, its toxicity and carcinogenicity also pose a risk to researchers and require careful handling and disposal.

Future Directions

There are several areas of future research on 2,6-Dinitrophenanthrene. One area is the development of more sensitive and specific assays for detecting its mutagenic and carcinogenic effects. Another area is the identification of biomarkers for predicting its toxicity and carcinogenicity. Additionally, the use of 2,6-Dinitrophenanthrene as a tool for studying the mechanism of carcinogenesis can be expanded to include other types of cancer. Finally, the development of safer and more effective methods for handling and disposing of 2,6-Dinitrophenanthrene is also an important area of future research.
Conclusion:
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen that is widely used in scientific research. Its toxicity and carcinogenicity pose a risk to researchers and require careful handling and disposal. However, its use as a tool for studying the mechanism of carcinogenesis and its potential for developing more sensitive assays and biomarkers make it an important compound for future research.

Synthesis Methods

2,6-Dinitrophenanthrene can be synthesized by the nitration of phenanthrene using a mixture of nitric and sulfuric acids. The reaction yields a mixture of isomers, including 1,3-, 1,4-, 2,3-, and 2,6-Dinitrophenanthrene. The isomers can be separated by column chromatography or recrystallization.

Scientific Research Applications

2,6-Dinitrophenanthrene is widely used in scientific research as a model compound for studying the toxicity and mutagenicity of PAHs. It is used as a positive control in mutagenicity assays such as the Ames test and the micronucleus assay. It is also used to induce tumors in animal models for studying the mechanism of carcinogenesis.

properties

CAS RN

159092-69-0

Product Name

2,6-Dinitrophenanthrene

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,6-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8H

InChI Key

RAIMVILTKHZBGN-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

159092-69-0

synonyms

2,6-DINITROPHENANTHRENE

Origin of Product

United States

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